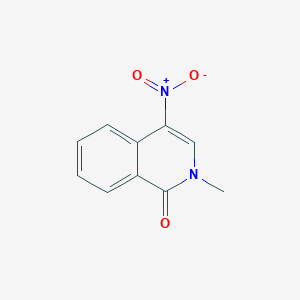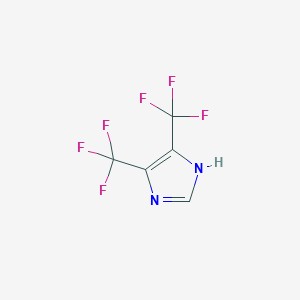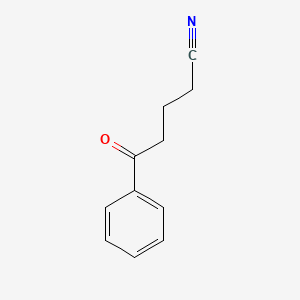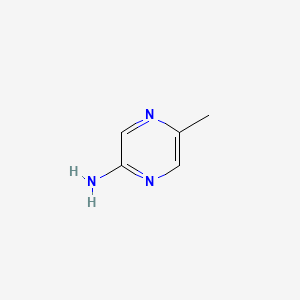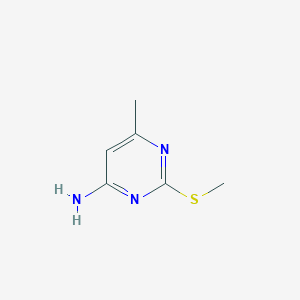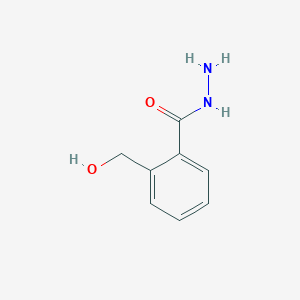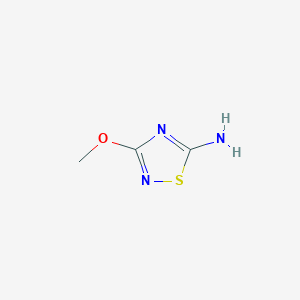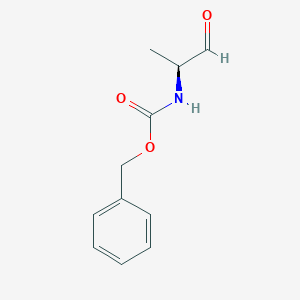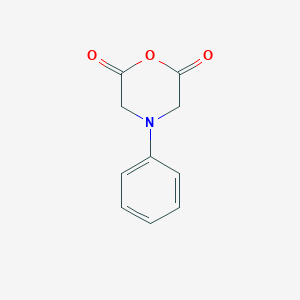
8-メトキシ-2-メチルキノリン
概要
説明
8-Methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.211 Da . It is a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of 2-methylquinoline, a similar compound, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis
Quinoline and its derivatives, including 2-methylquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
8-Methoxy-2-methylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 286.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 50.4±3.0 kJ/mol and a flash point of 104.9±12.0 °C. The compound has an index of refraction of 1.599 and a molar refractivity of 53.7±0.3 cm3 .科学的研究の応用
創薬
8-メトキシ-2-メチルキノリンの核心構造であるキノリンは、創薬におけるリード化合物の重要な足場です . 医薬品化学の分野において重要な役割を果たしています . キノリンとその誘導体は、幅広い生物学的応答を示すため、創薬プログラムにおける優れた構造と考えられています .
抗がん活性
キノリン誘導体は、抗がん活性において潜在的な可能性を示しています . 8-メトキシ-2-メチルキノリンの特定の特性は、この文脈でさらに調査することができます。
抗酸化活性
キノリン系化合物は、抗酸化活性を示すことが実証されています . これは、8-メトキシ-2-メチルキノリンが、抗酸化剤の薬剤またはサプリメントの開発に潜在的に使用できることを示唆しています。
抗炎症活性
キノリン誘導体は、抗炎症作用を示すことがわかりました . したがって、8-メトキシ-2-メチルキノリンは、炎症性疾患の治療に潜在的に使用できる可能性があります。
抗マラリア活性
キノリン系化合物は、マラリアの治療に使用されてきました . 8-メトキシ-2-メチルキノリンの特定の特性は、潜在的な抗マラリア用途で調査することができます。
抗SARS-CoV-2活性
最近のパンデミックの文脈では、キノリン誘導体は、潜在的な抗SARS-CoV-2活性を示しています . これは、8-メトキシ-2-メチルキノリンが、COVID-19の治療法の開発に潜在的に使用できることを示唆しています。
作用機序
Target of Action
8-Methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline and its derivatives have shown substantial biological activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives have shown substantial biological activities , suggesting they may have significant molecular and cellular effects.
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions .
実験室実験の利点と制限
The use of 8-Methoxy-2-methylquinoline in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of conditions. In addition, 8-Methoxy-2-methylquinoline is non-toxic and has a low vapor pressure, making it safe to use in experiments. However, 8-Methoxy-2-methylquinoline has a strong odor and can be difficult to work with in some experiments.
将来の方向性
There are a number of potential future directions for the use of 8-Methoxy-2-methylquinoline. For example, further research could be conducted to determine its effects on other enzymes and its potential use in the treatment of other diseases. In addition, 8-Methoxy-2-methylquinoline could be studied for its potential use in drug delivery systems, as well as its potential use in the development of new therapeutic agents. Finally, further research could be conducted to determine its effects on cell proliferation and apoptosis, as well as its potential use in the prevention and treatment of cancer.
Safety and Hazards
生化学分析
Biochemical Properties
8-Methoxy-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 8-Methoxy-2-methylquinoline to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
8-Methoxy-2-methylquinoline influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 8-Methoxy-2-methylquinoline can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation rates .
Molecular Mechanism
The molecular mechanism of action of 8-Methoxy-2-methylquinoline involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their function. One notable mechanism is the inhibition of certain cytochrome P450 enzymes, which can lead to changes in the metabolism of other compounds. Additionally, 8-Methoxy-2-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxy-2-methylquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 8-Methoxy-2-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 8-Methoxy-2-methylquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity or modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of 8-Methoxy-2-methylquinoline have been associated with liver and kidney toxicity in animal studies. Threshold effects and dose-dependent responses are critical considerations in these studies .
Metabolic Pathways
8-Methoxy-2-methylquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 8-Methoxy-2-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Methoxy-2-methylquinoline within tissues can affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 8-Methoxy-2-methylquinoline is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 8-Methoxy-2-methylquinoline can provide insights into its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
8-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-9-4-3-5-10(13-2)11(9)12-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVXPBDSJQYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311854 | |
| Record name | 8-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3033-80-5 | |
| Record name | 3033-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural difference between the two independent molecules of 8-Methoxy-2-methylquinoline observed in its crystal structure?
A1: The crystal structure of 8-Methoxy-2-methylquinoline reveals two independent molecules within the asymmetric unit. The primary structural difference lies in the dihedral angle between the two six-membered rings of the quinoline system. [] One molecule exhibits a dihedral angle of 1.43 (9) degrees, while the other shows a smaller angle of 0.74 (1) degrees. [] This indicates a slight difference in the relative orientation of the rings between the two molecules within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


